molecular formula C22H19FN2O4S B2857400 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922095-05-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B2857400
CAS RN: 922095-05-4
M. Wt: 426.46
InChI Key: IJCJBVDTERIZFS-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a tricyclic compound . Dibenzo[b,f][1,4]oxazepine derivatives have been studied for their neurotropic and psychotropic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For instance, several chiral thiepines were efficiently constructed using sulfur diimidazole in combination with a variety of bislithiated carbon fragments .

Scientific Research Applications

Solid Support Synthesis

One study discusses the "Solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-onesvia SNAr methodology on AMEBA resin," highlighting efficient assembly techniques for dibenz[b,f]oxazepin derivatives utilizing solid support. This synthesis approach demonstrates the flexibility and purity of the final products, underlining its significance in the development of pharmaceuticals and materials science (Xiaohu Ouyang et al., 1999).

Methanesulfonic Acid Salt Forms

Another study focuses on "Methanesulfonic acid salt forms of carbamazepine and 10,11-dihydrocarbamazepine," providing insights into new salt forms of these compounds characterized by X-ray diffraction. This research offers valuable information on the structural and physicochemical properties of methanesulfonamide derivatives, which could be applicable to the development of new pharmaceutical formulations (A. Eberlin et al., 2013).

Synthesis and Photophysical Properties

Research on "Synthesis and photophysical properties of fluorescent 2,5-dibenzoxazolylphenols and related compounds with excited state proton-transfer" explores the development of compounds with significant fluorescent properties, which could be utilized in various scientific applications such as bioimaging and sensors (J. Kauffman & G. S. Bajwa, 1993).

Novel Benzoxazole Derivatives for PET Imaging

A study on "Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease" represents a direct application of benzoxazole derivatives in medical imaging. This research aims at developing new probes for PET imaging to aid in the diagnosis and understanding of Alzheimer's disease (M. Cui et al., 2012).

Biomass-Involved Synthesis Strategy

An efficient method for assembling novel and diversified benzo-fused N-heterocycles mediated by biomass-derived compounds demonstrates the potential for sustainable chemical synthesis approaches. This study highlights the synthesis of various benzo-fused N-heterocycles, showcasing the versatility of these chemical frameworks in creating complex molecules (Ensheng Zhang et al., 2015).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c1-14-7-9-21-19(11-14)25(2)22(26)17-12-16(8-10-20(17)29-21)24-30(27,28)13-15-5-3-4-6-18(15)23/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJBVDTERIZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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